Physicochemical Property Differentiation: XLogP3-AA and TPSA Comparison with Key Thiophene-3-Carboxamide Analogs
The target compound exhibits a computed XLogP3-AA value of 3.8 and a TPSA of 129 Ų, as reported by PubChem [1]. In comparison, the well-characterized IKK-2 inhibitor TPCA-1 (CAS 507475-17-4) has a lower XLogP of approximately 2.1 and a TPSA of 110 Ų [2]. This higher lipophilicity of the target compound suggests potentially enhanced membrane permeability but may also reduce aqueous solubility relative to TPCA-1 [1]. The increased TPSA value indicates a larger polar surface area, which could influence hydrogen-bonding interactions with biological targets [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 3.8; TPSA: 129 Ų |
| Comparator Or Baseline | TPCA-1 (CAS 507475-17-4): XLogP ~2.1; TPSA: 110 Ų |
| Quantified Difference | ΔXLogP ≈ +1.7; ΔTPSA = +19 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 and Cactvs 3.4.6.11); note that no direct experimental measurement in the same assay is available |
Why This Matters
This differentiation informs solvent selection for in vitro assays and provides a basis for predicting differential pharmacokinetic behavior if the compound is used in cell-based or in vivo studies.
- [1] PubChem. N-(3-carbamoylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide. Compound Summary, CID 7164113. View Source
- [2] PubChem. TPCA-1. Compound Summary, CID 9903786. View Source
